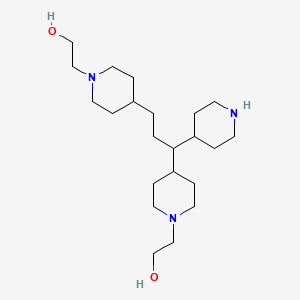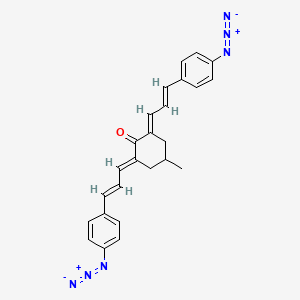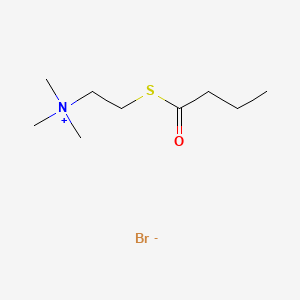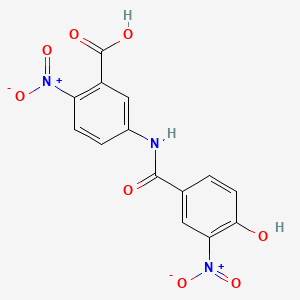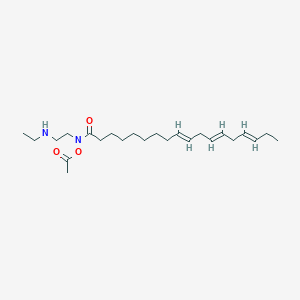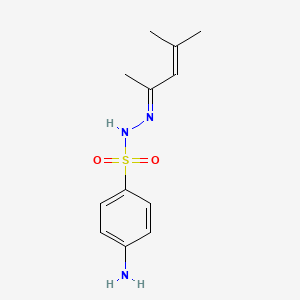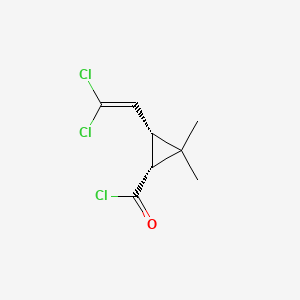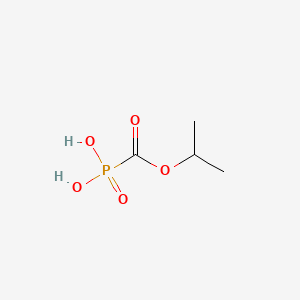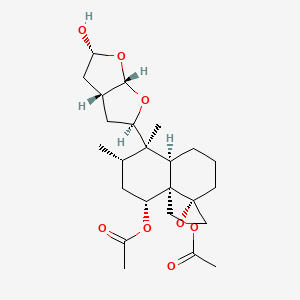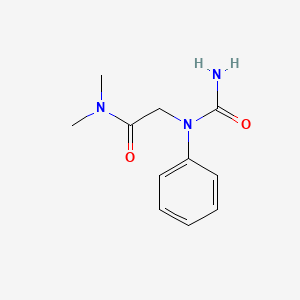
1-(Dimethylcarbamoylmethyl)-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylcarbamoylmethyl)-1-phenylurea is an organic compound with a complex structure that includes both carbamoyl and phenyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoylmethyl)-1-phenylurea typically involves the reaction of phenyl isocyanate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 1-(Dimethylcarbamoylmethyl)-1-phenylurea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols replace the dimethylcarbamoyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds.
科学的研究の応用
1-(Dimethylcarbamoylmethyl)-1-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and resins, where its unique structure contributes to the desired properties of the final product.
作用機序
The mechanism of action of 1-(Dimethylcarbamoylmethyl)-1-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
1-(Carbamoylmethyl)-1-phenylurea: Lacks the dimethyl groups, resulting in different reactivity and biological activity.
1-(Dimethylcarbamoylmethyl)-1-(4-methylphenyl)urea: Contains a methyl group on the phenyl ring, which can influence its chemical and biological properties.
1-(Dimethylcarbamoylmethyl)-1-(2-chlorophenyl)urea: The presence of a chlorine atom on the phenyl ring can significantly alter its reactivity and interactions with biological targets.
Uniqueness: 1-(Dimethylcarbamoylmethyl)-1-phenylurea is unique due to the presence of both dimethylcarbamoyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a versatile compound in scientific research.
特性
CAS番号 |
91337-96-1 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC名 |
2-(N-carbamoylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(11(12)16)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,12,16) |
InChIキー |
ROYZKJRJZXUEFD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


